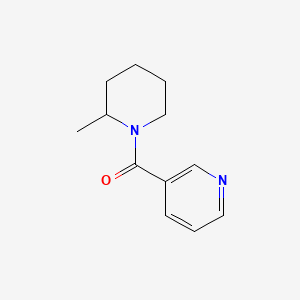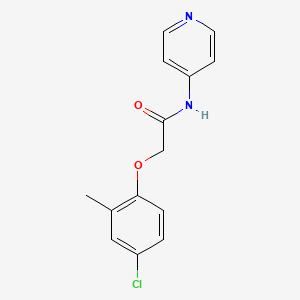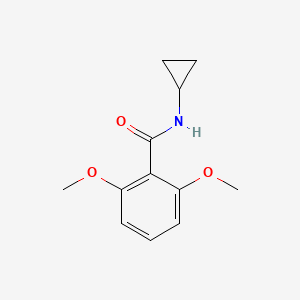![molecular formula C19H24N2O3S B10976494 2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide](/img/structure/B10976494.png)
2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide is a synthetic organic compound with a molecular formula of C19H24N2O3S This compound features a butanamide backbone with a 2-ethyl substitution and a 4-{[(4-methylphenyl)sulfonyl]amino}phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylamine to form the sulfonamide intermediate.
Reaction Conditions: This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
-
Coupling with 2-ethylbutanoic Acid: : The sulfonamide intermediate is then coupled with 2-ethylbutanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Reaction Conditions: This step is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating specific diseases or conditions due to its unique chemical properties.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)butanamide
- 2-ethyl-N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)butanamide
- 2-ethyl-N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)butanamide
Uniqueness
2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-ethyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]butanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-4-15(5-2)19(22)20-16-8-10-17(11-9-16)21-25(23,24)18-12-6-14(3)7-13-18/h6-13,15,21H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
MKQKVTLFUXYXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976426.png)
![Methyl 2-[(azepan-1-ylcarbonyl)amino]benzoate](/img/structure/B10976435.png)



![(2,4-dimethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10976459.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylpropanamide](/img/structure/B10976464.png)
![(5Z)-3-ethyl-5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10976466.png)



